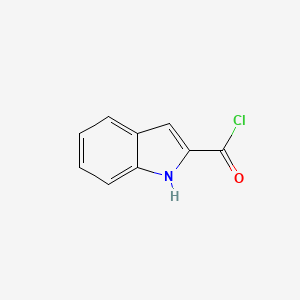

1H-indole-2-carbonyl Chloride

Vue d'ensemble

Description

1H-indole-2-carbonyl chloride, also known as isatin chloride , is a heterocyclic compound with the following chemical formula: C₉H₆ClNO . It belongs to the indole family and contains both an indole nucleus and a carbonyl chloride functional group. The compound’s structure consists of a benzene ring fused with a pyrrole ring, resulting in an aromatic system.

Synthesis Analysis

The synthesis of this compound involves various methods. One common approach is the Vilsmeier-Haack reaction , where isatin (1H-indole-2,3-dione) reacts with phosphorus oxychloride (POCl₃) . This reaction introduces the carbonyl chloride group onto the indole ring, yielding the desired product .

Molecular Structure Analysis

The molecular structure of this compound comprises the indole ring (with nitrogen at position 1) and the carbonyl chloride moiety. The chlorine atom is attached to the carbonyl carbon, forming a trigonal planar geometry. The aromaticity of the indole ring contributes to the compound’s stability and reactivity .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

1H-indole-2-carbonyl chloride and its derivatives play a significant role in organic synthesis, particularly in catalysis. The use of trityl chloride (a derivative of 1H-indole) as an organic catalyst for the preparation of bis(indolyl)methanes is a notable example. This process, which involves the reaction of carbonyl compounds with 1H-indole, yields products with significant pharmacological and biological properties. The method is advantageous for its high efficiency, eco-friendliness, and ability to work with acid-sensitive substrates or substrates with basic functional groups. This development has opened new possibilities in the synthesis of indole derivatives under solvent-free conditions, enhancing yields and reducing reaction times (Khalafi‐Nezhad et al., 2008).

Synthesis and Functionalization

The synthesis and functionalization of 1H-indole derivatives are crucial in the creation of a wide range of biologically active compounds. Indoles, including this compound, are fundamental in the development of pharmaceuticals and other organic compounds. The structural characteristics and reaction mechanisms of these indole derivatives have been extensively studied, revealing their potential in various chemical reactions. For instance, the formation of indole imines and enamines from imidoyl chlorides demonstrates the versatility of indole derivatives in organic synthesis (Black et al., 1989).

Photoredox Catalysis

In photoredox catalysis, this compound derivatives have been employed to construct functionalized 2-(1H-indol-3-yl)-2-amino-carbonyl compounds. This application represents an innovative approach in organic chemistry, utilizing visible light photoredox catalysis strategies. Such advancements illustrate the expanding scope of indole derivatives in modern synthetic methodologies (Wang et al., 2012).

Pharmaceutical Applications

This compound derivatives are vital in pharmaceutical chemistry. They serve as key intermediates in the preparation of various biologically active compounds. Their versatile reactivity, especially in C–C and C–N coupling reactions, makes them valuable in the synthesis of diverse heterocyclic derivatives. This attribute underscores their importance in the development of new medications and therapeutic agents (El-Sawy et al., 2017).

Solvent-Free Synthesis Techniques

The application of solvent-free synthesis techniques using this compound derivatives is a growing area of interest in green chemistry. These methods are more environmentally friendly and often result in higher yields and shorter reaction times compared to traditional solvent-based methods. For example, the synthesis of bis(indolyl)methanes using LaCl3 · 7H2O in molten salt media is a demonstration of the effectiveness and efficiency of such approaches (Seyedi et al., 2009).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 1h-indole-2-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can inhibit or stimulate the target’s function . This interaction can result in changes to the target’s activity, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and biological context .

Propriétés

IUPAC Name |

1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMVEYKDOAQLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473480 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58881-45-1 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

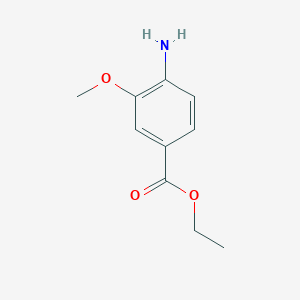

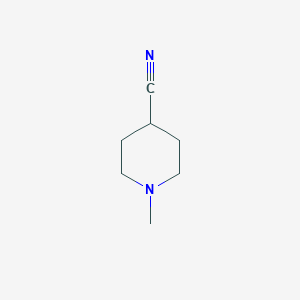

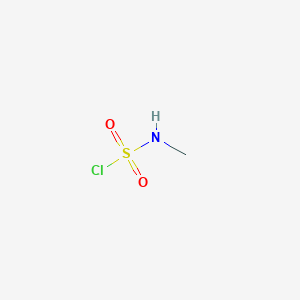

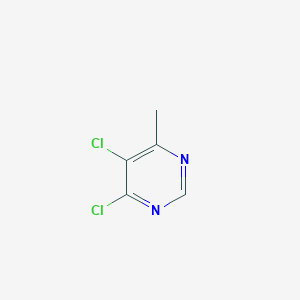

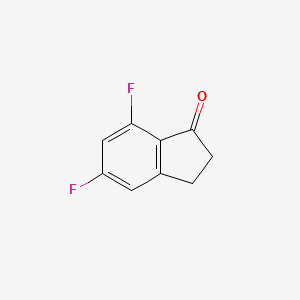

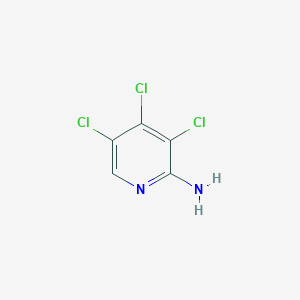

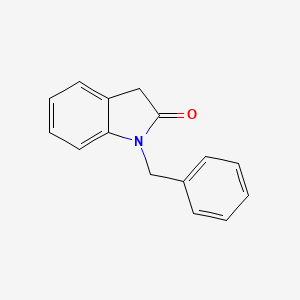

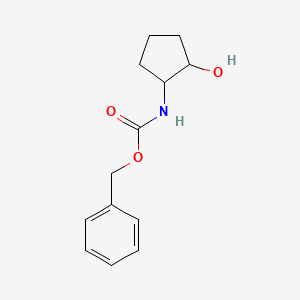

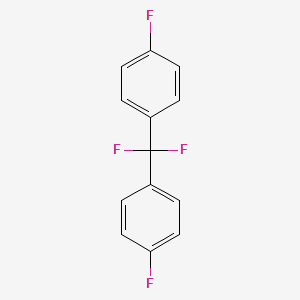

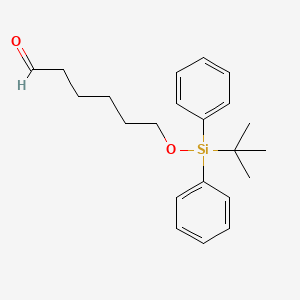

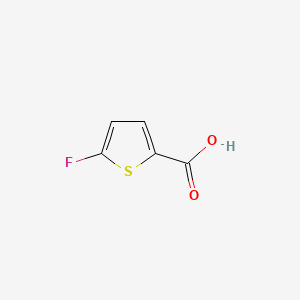

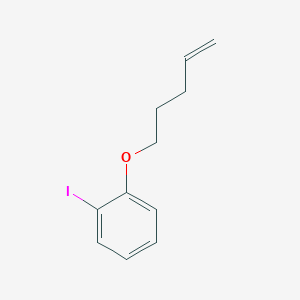

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.